Comparison of c-Src Kinase Inhibitory Potency
The target compound is a key member of a series of 4,6-substituted-(diaphenylamino)quinazolines evaluated as c-Src inhibitors [1]. Within this series, the compound designated 'Compound 15' (which is 6-bromo-N,4-diphenylquinazolin-2-amine) demonstrated potent enzymatic inhibition [1]. Its activity is comparable to other highly active compounds in the study, highlighting the significance of the specific substitution pattern [1].
| Evidence Dimension | In vitro enzymatic inhibition (IC50) against c-Src kinase |
|---|---|
| Target Compound Data | IC50 = 27.3 nM |
| Comparator Or Baseline | Other active compounds in the 4,6-substituted-(diaphenylamino)quinazoline series (e.g., Compound 12 with an IC50 of 52.7 nM) |
| Quantified Difference | Compound 15 is approximately 1.9-fold more potent than Compound 12 in the same assay. |
| Conditions | In vitro kinase assay, c-Src enzyme |
Why This Matters
This data quantifies the compound's potential as a chemical probe for studying c-Src-dependent signaling pathways, where a low-nanomolar IC50 is desirable for ensuring target engagement at achievable cellular concentrations.
- [1] Li, J.-R., Li, D.-D., Fang, F., Du, Q.-R., Lin, L., Sun, J., Qian, Y., & Zhu, H.-L. (2013). Discovery of 4,6-substituted-(diaphenylamino)quinazolines as potent c-Src inhibitors. Organic & Biomolecular Chemistry, 11(48), 8375–8386. View Source
